
2-Amino-4-methylpentanamide
Overview
Description
2-Amino-4-methylpentanamide (IUPAC name) is a branched-chain amino acid amide with the molecular formula C₆H₁₄N₂O and molecular weight 130.19 g/mol. It exists in two enantiomeric forms: (S)-2-Amino-4-methylpentanamide (leucinamide, CAS 687-51-4) and (R)-2-Amino-4-methylpentanamide (CAS 15893-47-7) . The compound is structurally related to leucine, with an amide group replacing the carboxylic acid moiety. It is used in biochemical research, particularly in peptide synthesis and enzyme inhibition studies. Its hydrochloride salt (CAS 10466-61-2) is also commercially available, enhancing solubility in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-4-methylpentanamide is a chemical compound with a variety of applications in medical, environmental, and industrial research. It is similar in structure to the essential amino acid leucine, suggesting it may influence protein synthesis and cellular metabolism.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is studied for its impact on metabolic pathways and enzyme interactions.
- Medicine It is investigated for potential therapeutic effects and as a precursor in drug synthesis.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Biological Activities
This compound hydrochloride's structural similarity to leucine suggests potential biological activities that could influence protein synthesis and cellular metabolism. Research indicates that this compound exhibits several biological activities:
- Enzyme Interactions It may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Studies suggest that this compound can inhibit Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes.
- Cell Proliferation Studies suggest it could influence cell growth and proliferation, particularly in muscle cells.
- Apoptosis Modulation There is the potential for this compound to affect apoptotic pathways, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Protein Synthesis | Enhances protein synthesis via mTOR signaling pathways |
Cell Growth | Promotes growth in muscle cells |
Apoptosis Induction | Potential modulation of apoptotic pathways |
Case Study 1: Muscle Cell Proliferation
In a study focusing on muscle cell cultures, this compound enhanced cell proliferation significantly compared to control groups. This effect was attributed to its ability to activate pathways associated with muscle hypertrophy.
Case Study 2: Cancer Cell Lines
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentanamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs and Derivatives
Key Observations :
- The pyrrolopyridinylphenyl derivative (C3TD879) demonstrates how bulky aromatic groups can confer selective kinase inhibition .
Pharmacological Activity Comparison
Key Observations :
- The C3TD879 derivative exemplifies how structural modifications enable potent and selective kinase inhibition, a property absent in the parent compound .
- Fluorinated analogs may enhance metabolic stability due to reduced susceptibility to oxidation .
Key Observations :
Biological Activity
2-Amino-4-methylpentanamide, also known as L-leucinamide, is an amino acid derivative with notable biological activities. This compound is structurally related to leucine, an essential amino acid, which underpins its relevance in various metabolic and pharmacological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Metabolic Pathways
Research indicates that this compound may influence various biological pathways through its interactions with enzymes and receptors involved in neurotransmission and metabolic regulation. Its structural similarity to leucine suggests potential roles in:
- Protein Synthesis : As a leucine analog, it may participate in protein synthesis pathways, influencing muscle growth and repair.
- Neurotransmitter Synthesis : It could act as a precursor in the synthesis of neurotransmitters, potentially affecting mood and cognitive functions.
Influence on Energy Metabolism
Studies suggest that this compound may modulate pathways associated with energy metabolism. Its interaction with metabolic enzymes can lead to enhanced energy production, making it a candidate for further investigation in metabolic disorders.
Case Studies
- Synthesis and Evaluation : A study explored the synthesis of various derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of inhibition against specific enzymes, indicating that modifications to the structure can enhance or reduce activity .
- Pharmacological Applications : Investigations into the pharmacological properties of this compound have shown promise in treating conditions related to amino acid metabolism. For instance, its potential role as a modulator of muscle protein synthesis has been highlighted, suggesting applications in sports medicine and rehabilitation.
- Neuroprotective Effects : Preliminary studies indicate that compounds similar to this compound may exhibit neuroprotective effects by influencing neurotransmitter levels. This opens avenues for research into its potential use in neurodegenerative diseases.
Comparative Analysis
The table below summarizes the biological activities and properties of this compound compared to other amino acid derivatives.
Compound Name | Biological Activity | Molecular Weight | Structural Similarity |
---|---|---|---|
This compound | Protein synthesis, neurotransmitter precursor | 130.19 g/mol | Leucine analog |
L-Leucine | Essential amino acid for protein synthesis | 131.17 g/mol | Parent compound |
N-acetyl-L-leucine | Neuroprotective effects | 143.17 g/mol | Leucine derivative |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 2-Amino-4-methylpentanamide in synthetic batches?
To verify structural identity, use spectroscopic techniques such as ¹H/¹³C NMR to confirm functional groups and stereochemistry, and mass spectrometry (MS) to validate molecular weight. Purity assessment requires high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Melting point analysis can further corroborate consistency with literature values (e.g., 178.23 g/mol molecular weight) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Adhere to GHS safety guidelines: wear nitrile gloves , safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store separately from oxidizing agents and ensure proper waste disposal to prevent environmental release .
Q. What are the key physicochemical properties of this compound that influence its experimental handling?
Key properties include water solubility (predicted via ESOL Log S), hygroscopicity , and stability under varying pH/temperature. Its IC50 value (5000.0 against intestinal alkaline phosphatase) suggests moderate solubility in aqueous buffers, necessitating solvent optimization (e.g., DMSO for stock solutions) .
Q. How should this compound be stored to maintain stability in research environments?
Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Desiccants should be used to mitigate hygroscopicity. Regularly monitor stability via HPLC to detect decomposition products .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for quantification in plasma or tissue homogenates. Validate assays using internal standards (e.g., deuterated analogs) and calibration curves spanning 1–1000 ng/mL .
Advanced Research Questions
Q. What strategies can optimize the multi-step synthesis of this compound to improve yield and purity?
Optimize reaction conditions: use 2,2,2-trifluoroacetic anhydride in anhydrous solvents under nitrogen to prevent hydrolysis. Employ catalytic hydrogenation for stereochemical control. Purify intermediates via flash chromatography, and finalize with recrystallization in ethanol/water (70:30 v/v) .
Q. How does the stereochemical configuration of this compound affect its biological activity in enzyme inhibition studies?
The (S)-enantiomer exhibits higher binding affinity to intestinal alkaline phosphatase due to complementary stereoelectronic interactions with the active site. Compare IC50 values of enantiomers using chiral HPLC-separated samples and molecular docking simulations .
Q. What computational modeling approaches are used to predict the binding interactions of this compound with intestinal alkaline phosphatase?
Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., Arg166, His372). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Calculate binding free energies via MM-PBSA .
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different assay conditions?
Standardize assays by controlling variables: enzyme concentration (1–5 nM) , pH (7.4), and incubation time (30 min). Use a reference inhibitor (e.g., theophylline) for cross-validation. Statistically analyze data with ANOVA to identify outlier conditions .
Q. What experimental approaches validate the cellular permeability and metabolic stability of this compound in pharmacokinetic studies?
Assess permeability via Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s indicates high absorption). For metabolic stability, incubate with human liver microsomes (HLM) and quantify remaining compound at 0/30/60 min. Calculate half-life (t½) using first-order kinetics .
Properties
IUPAC Name |
2-amino-4-methylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORGMRSGVSYZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884571 | |
Record name | Leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13079-20-4 | |
Record name | Leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13079-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanamide, 2-amino-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide, 2-amino-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70884571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-amino-4-methylvaleramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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